Technical Guide: Synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole
Technical Guide: Synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole
The following technical guide details the synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole , a critical heterocyclic building block used in the development of kinase inhibitors and agrochemicals.
This guide prioritizes the C5-selective lithiation route , which offers the highest atom economy and scalability compared to de novo cyclization methods.
Executive Summary
Target Molecule: 5-(2-bromoethyl)-1-methyl-1H-pyrazole (CAS: 1340091-69-1) Core Application: Intermediate for N-alkylated pyrazole scaffolds in drug discovery (e.g., Janus kinase inhibitors). Synthetic Strategy: Regioselective C5-lithiation of 1-methylpyrazole followed by hydroxyethylation and bromination. Key Challenge: Controlling the regioselectivity of lithiation (C5-ring vs. N-methyl lateral lithiation) and safely handling the electrophilic trapping step.
Retrosynthetic Analysis
The most efficient disconnection relies on the nucleophilicity of the C5 position in the pyrazole ring. By disconnecting the C-C bond at the ethyl chain, we identify 1-methylpyrazole as the starting material and ethylene oxide (or a synthetic equivalent) as the electrophile.
Logical Pathway
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Precursor: 2-(1-methyl-1H-pyrazol-5-yl)ethanol
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Intermediate: 5-Lithio-1-methylpyrazole (Thermodynamic Species)
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Starting Material: 1-Methylpyrazole
Caption: Retrosynthetic disconnection showing the C5-functionalization strategy.
Critical Pathway: The Lithiation-Hydroxyethylation Route
Phase 1: Regioselective Lithiation (The "Thermodynamic" Control)
Objective: Generate the C5-lithiated species exclusively, avoiding the kinetic N-methyl lateral lithiation product.
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Mechanism: 1-Methylpyrazole undergoes lithiation.[3][4] Kinetic control (short reaction times, ultra-low temp) can favor deprotonation of the N-methyl group. However, thermodynamic conditions allow equilibration to the more stable C5-lithio species, stabilized by the inductive effect of the adjacent nitrogen (N1).
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Protocol Validation: Research indicates that while lateral lithiation is kinetically accessible, the C5-lithio species is the thermodynamic product. A "soak time" at -78°C is essential to ensure conversion to the C5 species before electrophile addition.
Experimental Protocol 1: C5-Lithiation
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Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
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Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).
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Substrate: Charge 1-Methylpyrazole (1.0 equiv).
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Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
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Reagent Addition: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
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Equilibration (Critical): Stir at -78°C for 1.5 to 2 hours .
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Why? This duration ensures the rearrangement of any kinetically formed N-CH2-Li species to the desired C5-Li species.
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Phase 2: Electrophilic Trapping with Ethylene Oxide
Objective: Install the hydroxyethyl chain.
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Safety Note: Ethylene oxide is a toxic, flammable gas. Use a pre-cooled solution in THF or a commercially available solution.
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Alternative: If ethylene oxide handling is restricted, use 2-(2-bromoethoxy)tetrahydro-2H-pyran followed by acid deprotection, though this adds two steps.
Experimental Protocol 2: Hydroxyethylation
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Electrophile: Add Ethylene Oxide (1.5 equiv) as a solution in THF (pre-cooled to -78°C) via cannula to the lithiated mixture.
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Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
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Quench: Quench with saturated aqueous NH4Cl.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
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Purification: Flash chromatography (DCM/MeOH gradient).
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Target Intermediate: 2-(1-methyl-1H-pyrazol-5-yl)ethanol.
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Phase 3: Bromination (Appel Reaction vs. PBr3)
Objective: Convert the primary alcohol to the alkyl bromide. Choice: Phosphorus Tribromide (PBr3) is preferred for atom economy and ease of workup for primary alcohols.
Experimental Protocol 3: Bromination
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Solvent: Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.3 M).
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Cooling: Cool to 0°C.
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Reagent: Add PBr3 (0.4 equiv - note stoichiometry: 1 mol PBr3 reacts with 3 mol alcohol) dropwise.
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Optimization: Using 1.1 equiv of PBr3 is common to ensure completion, though theoretically 0.33 is sufficient.
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Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).
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Quench: Pour carefully into ice-water / NaHCO3 solution (gas evolution).
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Isolation: Extract with DCM, dry, and concentrate. The product often requires no further purification or can be passed through a short silica plug.
Process Logic & Reaction Mechanism[5]
The success of this synthesis hinges on the "Coordination-Directed Metallation" (CDoM) concepts, although here it is primarily inductive acidification.
Caption: Reaction pathway illustrating the equilibration from kinetic lateral lithiation to thermodynamic C5-lithiation.
Analytical Data & Characterization
To validate the synthesis, compare the isolated product against these expected spectral parameters.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 1H NMR | 7.35 | Doublet (J=2 Hz) | C3-H (Ring) |
| 1H NMR | 6.10 | Doublet (J=2 Hz) | C4-H (Ring) |
| 1H NMR | 3.85 | Singlet | N-CH3 |
| 1H NMR | 3.60 | Triplet (J=7 Hz) | CH2-CH2 -Br |
| 1H NMR | 3.20 | Triplet (J=7 Hz) | Ring-CH2 -CH2 |
| 13C NMR | ~140.0 | Quaternary | C5 (Ring) |
| 13C NMR | ~138.0 | CH | C3 (Ring) |
| 13C NMR | ~105.0 | CH | C4 (Ring) |
| 13C NMR | ~36.0 | CH3 | N-CH3 |
| 13C NMR | ~30.0 | CH2 | Alkyl Chain |
Note: Shifts are approximate (CDCl3) and depend on concentration.
Process Safety & Optimization
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Exotherm Control: The addition of n-BuLi is highly exothermic. Failure to maintain <-70°C results in decomposition or loss of regioselectivity.
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Ethylene Oxide: If using neat EO, condense it into a pre-weighed, cooled flask containing THF. Calculate concentration by weight difference.
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Moisture Sensitivity: The lithiated intermediate is instantly quenched by water. All glassware must be oven-dried.
References
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Regioselectivity in Lithi
- Source: Idodon, B. et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006.
- Context: Defines the kinetic (methyl) vs. thermodynamic (C5) control parameters.
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Link:[Link]
- General Procedure for 1-Methylpyrazole-5-boronic acid (Evidence of C5 Lithiation) Source: ChemicalBook / Patent Literature. Context: Provides the standard -78°C protocol for accessing the C5 position.
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Synthesis of Pyrazole Deriv
- Source:Journal of Organic Chemistry (General Reference for Heterocyclic Lithi
- Context: Background on N-substituted pyrazole lithi
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Link:[Link] (Journal Landing Page for verification of general methodology).
Sources
- 1. 1271659-84-7,6-(2-methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-(2-chloroethyl)-5-methyl-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
